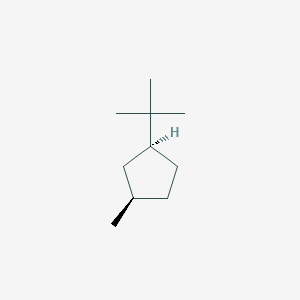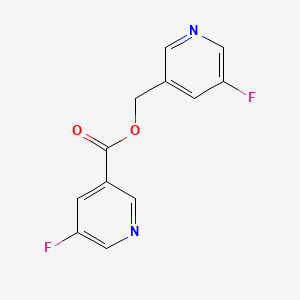
3-Pyridinecarboxylic acid, 5-fluoro-, (5-fluoro-3-pyridinyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 5-fluoro-, (5-fluoro-3-pyridinyl)methyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyridine ring and a methyl ester group attached to the carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5-fluoro-, (5-fluoro-3-pyridinyl)methyl ester typically involves the esterification of 3-pyridinecarboxylic acid derivatives. One common method is the reaction of 3-pyridinecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of alternative catalysts to improve yield and reduce reaction time. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 5-fluoro-, (5-fluoro-3-pyridinyl)methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 3-pyridinecarboxylic acid derivatives.
Reduction: Formation of 3-pyridinemethanol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarboxylic acid, 5-fluoro-, (5-fluoro-3-pyridinyl)methyl ester has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 5-fluoro-, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of isoniazid, an anti-tuberculosis drug.
Picolinic acid (2-pyridinecarboxylic acid): Involved in metal ion chelation and biological processes.
Uniqueness
3-Pyridinecarboxylic acid, 5-fluoro-, (5-fluoro-3-pyridinyl)methyl ester is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
CAS No. |
23723-27-5 |
|---|---|
Molecular Formula |
C12H8F2N2O2 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
(5-fluoropyridin-3-yl)methyl 5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C12H8F2N2O2/c13-10-1-8(3-15-5-10)7-18-12(17)9-2-11(14)6-16-4-9/h1-6H,7H2 |
InChI Key |
ZIVVDWHYYSISKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)COC(=O)C2=CC(=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


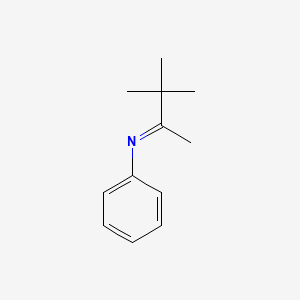
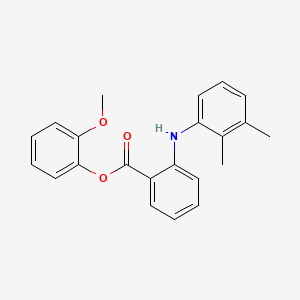
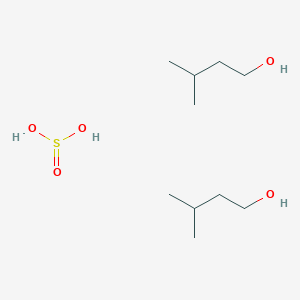
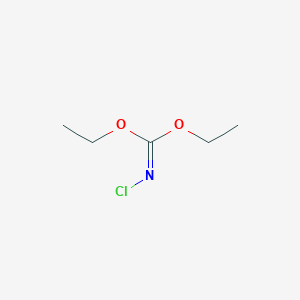


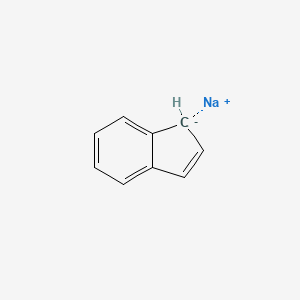
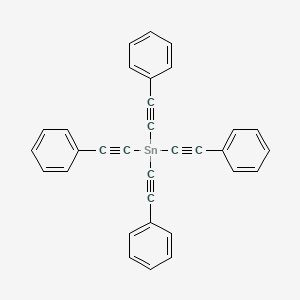

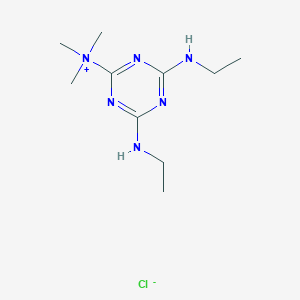
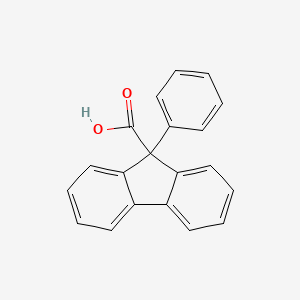

![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
